2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane
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Overview
Description
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol This compound is characterized by the presence of a nitrophenyl group attached to a prop-2-yn-1-yl chain, which is further connected to an oxane ring
Preparation Methods
The synthesis of 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane typically involves the reaction of 1-iodo-4-nitrobenzene with propargyloxyoxane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The prop-2-yn-1-yl chain can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane include:
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: This compound has a similar nitrophenyl group and prop-2-yn-1-yl chain but differs in the presence of an acetamide group.
2-(Prop-2-yn-1-yloxy)naphthalene: This compound features a prop-2-yn-1-yloxy group attached to a naphthalene ring, offering different chemical properties and applications.
Properties
CAS No. |
61266-31-7 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)prop-2-ynoxy]oxane |
InChI |
InChI=1S/C14H15NO4/c16-15(17)13-8-6-12(7-9-13)4-3-11-19-14-5-1-2-10-18-14/h6-9,14H,1-2,5,10-11H2 |
InChI Key |
MBAKAEMSFFRPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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